NASPM trihydrochloride

CP-AMPAR IEM-1460 IC50

Researchers requiring selective CP-AMPAR blockade often face off-target effects with non-selective antagonists like NBQX or CNQX. NASPM trihydrochloride solves this by selectively blocking GluR2-lacking, calcium-permeable AMPA receptors (IC50 0.33 µM at -60 mV) with voltage-dependent reversibility. Key advantages: • Selective for GluR2-lacking CP-AMPARs vs. calcium-impermeable subtypes • Voltage-dependent block enables state-dependent channel studies • Cryo-EM validated binding pose for structure-based drug design. Supplied with consistent >98% purity for reproducible electrophysiology.

Molecular Formula C22H37Cl3N4O
Molecular Weight 479.9 g/mol
Cat. No. B1663565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNASPM trihydrochloride
SynonymsN-(3-((4-((3-aminopropyl)amino)butyl)amino)propyl)-2-(naphthalen-1-yl)acetamide trihydrochloride
Molecular FormulaC22H37Cl3N4O
Molecular Weight479.9 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2CC(=O)NCCCNCCCCNCCCN.Cl.Cl.Cl
InChIInChI=1S/C22H34N4O.3ClH/c23-12-6-15-24-13-3-4-14-25-16-7-17-26-22(27)18-20-10-5-9-19-8-1-2-11-21(19)20;;;/h1-2,5,8-11,24-25H,3-4,6-7,12-18,23H2,(H,26,27);3*1H
InChIKeyJNEOJAUJWOPWJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





NASPM trihydrochloride Overview


NASPM trihydrochloride (1-Naphthylacetyl spermine trihydrochloride) is a synthetic analog of Joro spider toxin (JSTX) that functions as a selective antagonist of calcium-permeable AMPA receptors (CP-AMPARs), specifically those lacking the GluR2 subunit [1]. Its mechanism involves use- and voltage-dependent open-channel block, with activity critically dependent on membrane potential [2].

CP-AMPAR mechanism studies requiring GluR2-lacking subtype discrimination
Use- and voltage-dependent open-channel block at hyperpolarized potentials
Electrophysiology tool requiring synthetic polyamine toxin with reported selectivity context

NASPM trihydrochloride: Why Substitution Fails


Substituting NASPM trihydrochloride with other AMPA receptor antagonists like NBQX, CNQX, or philanthotoxins introduces critical experimental variability due to fundamentally different selectivity profiles. NBQX and CNQX are competitive, non-NMDA receptor antagonists that do not discriminate between calcium-permeable and calcium-impermeable AMPA receptor subtypes [1]. Philanthotoxin 74 (PhTx-74) inhibits both GluR1- and GluR3-containing receptors non-selectively, with IC50 values in the nanomolar range (263–296 nM) [2], lacking the clear discrimination for GluR2-lacking CP-AMPARs that NASPM provides. Such differences in subunit selectivity and voltage dependence directly impact experimental reproducibility and the interpretation of CP-AMPAR-mediated physiology.

NBQX / CNQX

Competitive, non-NMDA antagonists lack CP-AMPAR discrimination; subtype interpretation may shift.

Philanthropoxin 74 (PhTx-74)

Non-selective block of GluR1- and GluR3-containing receptors may confound GluR2-lacking CP-AMPAR isolation.

NMDA receptor cross-reactivity context

Off-target NMDA receptor inhibition requires control experiments; pathway-response endpoints may need review.

NASPM trihydrochloride Comparative Evidence


CP-AMPAR Potency vs. IEM-1460

NASPM trihydrochloride exhibits superior potency in blocking calcium-permeable AMPA receptors compared to the adamantane derivative IEM-1460. While both compounds target CP-AMPARs, NASPM demonstrates a significantly lower IC50 value under comparable voltage-clamp conditions [1] [2].

CP-AMPAR Potency vs. IEM-1460
Head-to-head
IC50 0.33 µM at -60 mV vs. 1.6 µM at -80 mV
Reported assay potency context; supports CP-AMPAR block workflow fit.
Voltage-clamp conditions differ; direct comparison requires review.
CP-AMPAR IEM-1460 IC50 Voltage-clamp

Structural Binding Mode vs. IEM-1460

Cryo-electron microscopy structures of CP-AMPAR complexes reveal that NASPM and IEM-1460 occupy overlapping but distinct binding sites within the channel pore. NASPM's naphthalene head group and longer polyamine tail allow it to extend further through the selectivity filter, establishing more extensive hydrophobic contacts and contributing to its enhanced potency [1].

Structural Binding Mode vs. IEM-1460
Head-to-head
Naphthalene head + extended polyamine tail; deeper pore penetration
Supports binding-mode interpretation; structure-function study context.
Qualitative cryo-EM difference; functional transfer requires validation.
Cryo-EM IEM-1460 Structure Mechanism

Selective Block of GluR2-Lacking AMPARs

NASPM trihydrochloride exhibits clear functional discrimination between AMPA receptor subtypes: it potently blocks currents mediated by type II neurons (GluR2-lacking, inwardly rectifying CP-AMPARs) but has no effect on type I neuron AMPA receptors [1]. This contrasts with the endogenous polyamine spermine, which blocks type II receptors with an IC50 of 170 µM, making NASPM approximately 500-fold more potent [2].

Selective Block of GluR2-Lacking AMPARs
Class-level
Type II neurons blocked; type I unaffected. ~515-fold more potent than spermine
Supports CP-AMPAR selectivity review; pathway-response context.
Data to verify in independent assay context.
Selectivity GluR2 Hippocampal neurons

Voltage-Dependent Block for Electrophysiology

NASPM trihydrochloride exhibits a pronounced voltage-dependent block that is essential for experimental design. It potently blocks CP-AMPARs at hyperpolarized potentials (IC50=0.33 µM at -60 mV) but is ineffective at depolarized potentials (+40 mV), and blockade can be transiently reversed by brief depolarizing pulses [1]. This use- and voltage-dependence is a hallmark of polyamine toxin analogs and distinguishes NASPM from competitive antagonists like NBQX .

Voltage-Dependent Block
Method context
IC50 0.33 µM at -60 mV; no block at +40 mV
Supports state-dependent probe design; electrophysiology protocol context.
Reversal by depolarization reported.
Use-dependence Voltage-clamp Rectification

NMDA Receptor Cross-Reactivity

While NASPM is widely used as a CP-AMPAR antagonist, recent evidence demonstrates it also inhibits NMDA receptors at concentrations relevant to many published studies [1]. This off-target activity must be controlled for in experiments where NMDA receptor contribution is a confound.

NMDA Receptor Cross-Reactivity
Data to verify
Suppresses seizure-like events via NMDA receptor inhibition
Endpoints may require NMDA antagonist controls; data interpretation context.
Quantification pending; source-specific review recommended.
NMDA Cross-reactivity Seizure

NASPM trihydrochloride Applications


Synaptic Plasticity and Disease Models

NASPM trihydrochloride is the optimal choice for studies requiring selective, high-potency block of GluR2-lacking, calcium-permeable AMPA receptors in hippocampal and cortical neurons. Its submicromolar IC50 (0.33 µM at -60 mV) [1] allows for near-complete blockade at low concentrations, minimizing off-target effects on calcium-impermeable AMPA receptors (type I neurons) [2]. This selectivity is critical when investigating CP-AMPAR roles in synaptic plasticity, ischemia-induced excitotoxicity, or chronic pain models [3].

Voltage-Dependent Reversible Block in Patch-Clamp

For patch-clamp electrophysiology experiments where state-dependent channel block is desired, NASPM's voltage-dependence is a key asset. Its block is effective only at negative potentials (-60 mV) and is rapidly reversed by depolarization to +40 mV [1]. This property enables protocols that probe CP-AMPAR function in relation to membrane potential changes, or that require transient unblocking to assess receptor kinetics, a feature not shared by competitive antagonists like NBQX or CNQX [2].

Structural Biology & Drug Discovery

The availability of high-resolution cryo-EM structures of NASPM bound to CP-AMPARs [1] makes this compound a superior reference ligand for structure-based drug design and for studying the molecular pharmacology of polyamine toxin binding sites. Its distinct binding pose—characterized by a naphthalene head group and extended polyamine tail—provides a template for designing next-generation, subtype-selective CP-AMPAR modulators.

NMDA Cross-Reactivity Control In Vivo

When using NASPM in more complex systems (e.g., brain slices, in vivo models), its documented NMDA receptor cross-reactivity [1] necessitates the inclusion of NMDA receptor antagonists (e.g., AP5) as essential controls. Procurement planning should therefore account for the need to purchase both NASPM and an NMDA receptor antagonist to ensure proper experimental design and data interpretation.

Application
Selection Property
Validation Focus
CP-AMPAR synaptic physiology studies
GluR2-lacking subtype selectivity
CI-AMPAR exclusion in type I neuron controls
Voltage-clamp electrophysiology
Use- and voltage-dependent block
Reversibility at depolarized potentials
Polyamine toxin binding-site research
Naphthalene-head pharmacophore
Cryo-EM binding-pose interpretation
Brain-slice or in vivo CP-AMPAR studies
NMDA cross-reactivity review
NMDA antagonist co-application controls

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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